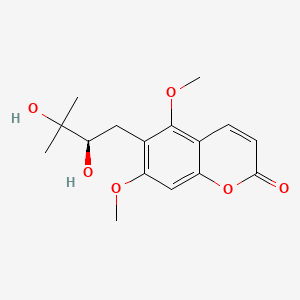

Toddalolactone

Description

This compound has been reported in Zanthoxylum asiaticum with data available.

from Toddalia asiatica; structure given in first source

Properties

IUPAC Name |

6-[(2R)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O6/c1-16(2,19)13(17)7-10-11(20-3)8-12-9(15(10)21-4)5-6-14(18)22-12/h5-6,8,13,17,19H,7H2,1-4H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLWPLQBQHWYKRK-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H](CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197484 | |

| Record name | Toddalolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483-90-9 | |

| Record name | 6-[(2R)-2,3-Dihydroxy-3-methylbutyl]-5,7-dimethoxy-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Toddalolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Toddalolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Toddalolactone: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toddalolactone is a naturally occurring coumarin that has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the primary natural source of this compound, detailed methodologies for its extraction and isolation, and key analytical data for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Natural Source of this compound

The principal natural source of this compound is the plant Toddalia asiatica (L.) Lam., a member of the Rutaceae family.[1] This climbing shrub is found in various regions of Asia and Africa. Different parts of the plant have been investigated, with the root bark consistently identified as the most abundant source of this compound.[1][2] While the compound may be present in other parts of the plant, such as the stem, the concentration is generally lower.

Biosynthesis of this compound

This compound, as a coumarin, is biosynthesized in Toddalia asiatica via the shikimate pathway. This fundamental metabolic pathway is responsible for the production of aromatic amino acids and other secondary metabolites in plants and microorganisms.[3][4] The pathway begins with phosphoenolpyruvate and erythrose-4-phosphate and proceeds through a series of enzymatic steps to produce shikimic acid and ultimately chorismic acid. Chorismic acid is a key branch-point intermediate that leads to the formation of phenylalanine, which in turn serves as the precursor for p-coumaric acid. Through a series of hydroxylations, isomerizations, and lactonization, the basic coumarin scaffold is formed. Subsequent prenylation and oxidative modifications lead to the diverse range of coumarins found in Toddalia asiatica, including this compound.

Experimental Protocols for Isolation

The isolation of this compound from Toddalia asiatica root bark typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification.

Extraction

Two common methods for the extraction of this compound and other coumarins from the plant material are maceration and microwave-assisted extraction.

Protocol 1: Maceration with 95% Ethanol

-

Preparation of Plant Material: Air-dry the root bark of Toddalia asiatica at room temperature and then pulverize it into a coarse powder.

-

Extraction: Macerate 10 kg of the powdered root bark in 95% ethanol at room temperature. The extraction should be repeated nine times to ensure exhaustive extraction.

-

Concentration: Combine all the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Protocol 2: Microwave-Assisted Extraction (MAE)

-

Preparation of Plant Material: Prepare the powdered root bark as described in Protocol 1.

-

Extraction: Mix 2.0 g of the dried powder with 20 mL of methanol (solid/liquid ratio of 1:10 g/mL).

-

Microwave Treatment: Subject the mixture to microwave irradiation at 50°C for 1 minute.

-

Filtration: After extraction, filter the mixture and collect the filtrate.

Fractionation

The crude extract obtained from the initial extraction is a complex mixture of compounds. Liquid-liquid partitioning is a common method to separate compounds based on their polarity.

Protocol 3: Liquid-Liquid Partitioning

-

Suspension: Suspend the concentrated crude extract from Protocol 1 in distilled water.

-

Sequential Extraction: Perform sequential liquid-liquid extraction with solvents of increasing polarity. Typically, this involves partitioning against petroleum ether, followed by ethyl acetate, and then n-butanol. This compound is expected to be enriched in the ethyl acetate fraction.

Chromatographic Purification

The final step in the isolation of this compound is chromatographic separation of the enriched fraction. Both column chromatography and high-speed counter-current chromatography (HSCCC) have been successfully employed.

Protocol 4: Silica Gel Column Chromatography

-

Preparation of the Column: Pack a glass column with silica gel (70-230 mesh) as the stationary phase, using a non-polar solvent such as n-hexane as the slurry solvent.

-

Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the prepared column.

-

Elution: Elute the column with a gradient of increasing polarity. A common mobile phase system is a mixture of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

-

Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

-

Identification and Pooling: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v). Visualize the spots under UV light. Pool the fractions containing the spot corresponding to this compound.

-

Final Purification: Concentrate the pooled fractions under reduced pressure to yield purified this compound. Recrystallization from a suitable solvent system can be performed for further purification if necessary.

Protocol 5: High-Speed Counter-Current Chromatography (HSCCC)

-

Solvent System: A two-phase solvent system of n-hexane/ethyl acetate/methanol/water (5:5:3:7, v/v) has been reported for the separation of this compound.

-

Equilibration: Prepare the solvent system and allow the phases to separate.

-

HSCCC Operation: Use the upper phase as the stationary phase and the lower phase as the mobile phase. Set the revolution speed to 800 rpm and the flow rate of the mobile phase to 2.0 mL/min.

-

Sample Injection and Fractionation: Dissolve the sample in the mobile phase and inject it into the HSCCC system. Collect the fractions as they elute.

-

Analysis: Analyze the collected fractions by HPLC to identify and pool those containing pure this compound.

Data Presentation

Extraction Yields

The yield of this compound can vary depending on the source of the plant material and the extraction and purification methods employed. The following table summarizes the yields of different fractions obtained from the maceration of Toddalia asiatica root bark.

| Extraction/Fractionation Step | Solvent System | Yield (g) from 10 kg of Root Bark |

| Maceration | 95% Ethanol | Not specified for crude extract |

| Liquid-Liquid Partitioning | Petroleum Ether | Not specified |

| Ethyl Acetate | Not specified | |

| n-Butanol | Not specified |

Note: Specific yield for pure this compound is not explicitly stated in the reviewed literature, but the ethyl acetate fraction is reported to be the most promising for its isolation.

Spectroscopic Data for this compound

The structural elucidation of this compound is confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.25 | d | 9.5 |

| H-4 | 7.95 | d | 9.5 |

| H-8 | 6.35 | s | - |

| H-2' | 3.70 | m | - |

| H-1'a | 3.15 | dd | 14.5, 4.0 |

| H-1'b | 2.85 | dd | 14.5, 8.0 |

| 5-OCH₃ | 3.90 | s | - |

| 7-OCH₃ | 3.95 | s | - |

| 3'-CH₃ (a) | 1.30 | s | - |

| 3'-CH₃ (b) | 1.25 | s | - |

Note: Data synthesized from typical values for coumarin structures and related compounds. Actual values may vary slightly depending on the solvent and instrument used.

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 161.0 |

| C-3 | 113.5 |

| C-4 | 143.5 |

| C-4a | 108.0 |

| C-5 | 158.0 |

| C-6 | 110.0 |

| C-7 | 160.0 |

| C-8 | 92.0 |

| C-8a | 156.0 |

| C-1' | 28.0 |

| C-2' | 78.0 |

| C-3' | 72.0 |

| 5-OCH₃ | 56.0 |

| 7-OCH₃ | 56.5 |

| 3'-CH₃ (a) | 26.0 |

| 3'-CH₃ (b) | 24.0 |

Note: Data synthesized from typical values for coumarin structures and related compounds. Actual values may vary slightly depending on the solvent and instrument used.

Workflow and Logical Relationships

The following diagram illustrates the overall workflow for the isolation and purification of this compound from Toddalia asiatica.

Conclusion

This technical guide has outlined the key aspects of sourcing and isolating this compound from its primary natural origin, Toddalia asiatica. The provided experimental protocols offer a detailed framework for the extraction, fractionation, and purification of this valuable coumarin. The tabulated quantitative and spectroscopic data serve as a crucial reference for characterization and quality control. The visualized workflows of the biosynthetic pathway and isolation process provide a clear and concise understanding of the logical relationships involved. It is anticipated that this guide will be a useful tool for researchers and professionals in the field, facilitating further investigation into the promising therapeutic potential of this compound.

References

- 1. A systematic review on traditional medicine Toddalia asiatica (L.) Lam.: Chemistry and medicinal potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hemostatic chemical constituents from natural medicine Toddalia asiatica root bark by LC-ESI Q-TOF MSE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Shikimate pathway - Wikipedia [en.wikipedia.org]

Toddalolactone: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toddalolactone is a naturally occurring coumarin isolated from the plant Toddalia asiatica (L.) Lam., a species with a history of use in traditional medicine.[1][2] Modern pharmacological research has identified this compound as a significant bioactive constituent with a range of therapeutic potentials, including anti-inflammatory, anticancer, and neuroprotective properties.[3][4] This technical guide provides an in-depth overview of the molecular mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanisms of Action

This compound exerts its biological effects through multiple mechanisms, primarily centered around the modulation of inflammatory pathways, induction of cell cycle arrest and apoptosis in cancer cells, and inhibition of acetylcholinesterase.

Anti-inflammatory Activity

The most well-documented mechanism of action for this compound is its potent anti-inflammatory effect, particularly in the context of sepsis.[2] The primary pathway implicated is the HMGB1-NF-κB signaling cascade.

High Mobility Group Box 1 (HMGB1) is a crucial mediator in inflammation. Upon cellular stress or damage, it translocates from the nucleus to the cytoplasm and is subsequently released into the extracellular space, where it functions as a pro-inflammatory cytokine. This compound has been shown to block the translocation of HMGB1 from the nucleus to the cytosol.

The inhibition of HMGB1 translocation by this compound leads to the downstream suppression of the Nuclear Factor-kappa B (NF-κB) pathway. Specifically, this compound reduces the nuclear translocation and phosphorylation of NF-κB. This, in turn, decreases the expression of Toll-like receptor 4 (TLR4) and IKBKB, and reduces IκBα phosphorylation. The culmination of these effects is a significant reduction in the production of pro-inflammatory cytokines.

// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; IKBKB [label="IKBKB", fillcolor="#FBBC05", fontcolor="#202124"]; IκBα [label="IκBα", fillcolor="#FBBC05", fontcolor="#202124"]; NFκB_inactive [label="NF-κB\n(inactive)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; NFκB_active [label="NF-κB\n(active)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6)", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; HMGB1_nucleus [label="HMGB1\n(in nucleus)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; HMGB1_cytosol [label="HMGB1\n(in cytosol)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4 [color="#202124"]; TLR4 -> IKBKB [color="#202124"]; IKBKB -> IκBα [label=" phosphorylates", fontcolor="#5F6368", color="#202124"]; IκBα -> NFκB_inactive [label=" inhibits", style=dashed, arrowhead=tee, fontcolor="#5F6368", color="#202124"]; NFκB_inactive -> NFκB_active [label=" activation", fontcolor="#5F6368", color="#202124"]; NFκB_active -> nucleus [label=" translocates to", fontcolor="#5F6368", color="#202124"]; nucleus -> cytokines [label=" induces transcription", fontcolor="#5F6368", color="#202124"]; HMGB1_nucleus -> HMGB1_cytosol [label=" translocation", fontcolor="#5F6368", color="#202124"]; this compound -> HMGB1_nucleus [label=" inhibits", style=dashed, arrowhead=tee, fontcolor="#5F6368", color="#EA4335"]; this compound -> NFκB_active [label=" inhibits translocation", style=dashed, arrowhead=tee, fontcolor="#5F6368", color="#EA4335"]; }

Figure 1: this compound's inhibition of the HMGB1-NF-κB signaling pathway.

Quantitative Data on Anti-inflammatory Effects

| Parameter | Cell Line/Model | Treatment | Result | Reference |

| TNF-α production | LPS-activated RAW 264.7 cells | This compound | Inhibition | |

| IL-1β production | LPS-activated RAW 264.7 cells | This compound | Inhibition | |

| IL-6 production | LPS-activated RAW 264.7 cells | This compound | Inhibition | |

| Survival Rate | LPS-induced septic mice | This compound (10 & 20 mg/kg) | Improved survival |

Anticancer Activity

This compound has demonstrated notable anticancer properties, although the precise signaling pathways are less defined than its anti-inflammatory mechanisms. Studies on extracts of Toddalia asiatica, where this compound is a major active component, have shown induction of cell cycle arrest and apoptosis in cancer cells. A dichloromethane fraction of T. asiatica was found to induce G2/M phase cell cycle arrest and apoptosis in HT-29 human colon cancer cells. This suggests that this compound likely contributes to these effects. The induction of apoptosis appears to proceed through both intrinsic and extrinsic pathways, as evidenced by the activation of caspases -8, -9, and -3.

// Nodes this compound [label="this compound", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cancer_cell [label="Cancer Cell\n(e.g., HT-29)", fillcolor="#F1F3F4", fontcolor="#202124"]; g2m_arrest [label="G2/M Phase\nCell Cycle Arrest", fillcolor="#FBBC05", fontcolor="#202124"]; apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; caspase8 [label="Caspase-8 activation\n(Extrinsic pathway)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; caspase9 [label="Caspase-9 activation\n(Intrinsic pathway)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; caspase3 [label="Caspase-3 activation\n(Executioner)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; cell_death [label="Cell Death", shape=doublecircle, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges this compound -> cancer_cell [color="#202124"]; cancer_cell -> g2m_arrest [label=" induces", fontcolor="#5F6368", color="#202124"]; cancer_cell -> apoptosis [label=" induces", fontcolor="#5F6368", color="#202124"]; apoptosis -> caspase8 [color="#202124"]; apoptosis -> caspase9 [color="#202124"]; caspase8 -> caspase3 [color="#202124"]; caspase9 -> caspase3 [color="#202124"]; caspase3 -> cell_death [color="#202124"]; }

Figure 2: Proposed workflow for the anticancer action of this compound.

Quantitative Data on Anticancer Effects

| Parameter | Cell Line | Treatment | IC50 Value | Reference |

| Anti-proliferative activity | HT-29 | Dichloromethane fraction of T. asiatica | 18 µg/mL |

Neuroprotective Activity

This compound exhibits neuroprotective potential, primarily through its inhibitory action on acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. By inhibiting AChE, this compound can increase acetylcholine levels in the brain, a strategy employed in the treatment of Alzheimer's disease. While the direct downstream signaling pathways of this compound in neuroprotection are still under investigation, phytochemicals are known to modulate neuroprotective pathways such as the TrkB and Nrf2-ARE signaling systems. It is plausible that this compound may also engage these pathways to exert its neuroprotective effects.

Quantitative Data on Neuroprotective Effects

| Parameter | Enzyme | IC50 Value | Reference |

| Enzyme Inhibition | Acetylcholinesterase (AChE) | 17 to 53 µM (range for coumarins from T. asiatica) |

Metabolic Profile

The metabolism of this compound is primarily mediated by cytochrome P450 enzymes, with CYP1A1 and CYP3A5 being the major isoforms involved in its biotransformation. This compound has also been shown to induce the protein expression of CYP1A1 in a concentration-dependent manner.

Quantitative Data on Metabolism

| Parameter | Species | Half-life (T1/2) in CYP incubation system | Reference |

| Metabolic Stability | Human liver microsomes | 673 ± 36 min | |

| Metabolic Stability | Monkey liver microsomes | 245 ± 19 min | |

| CYP1A1 Protein Expression | HepG2 cells (50 µM this compound) | ~50% increase compared to control |

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from standard procedures to assess the effect of this compound on cancer cell viability.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 or HT-29) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Protein Expression

This protocol is designed to analyze changes in protein expression in cells treated with this compound.

-

Cell Lysis: Treat cells with this compound at desired concentrations and time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., NF-κB p65, p-IκBα, Caspase-3, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cytochrome P450 Induction Assay

This protocol outlines a method to assess the induction of CYP enzymes by this compound in hepatocytes.

-

Cell Culture: Culture human hepatocytes (e.g., HepG2) in appropriate media.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 50 µM) for 24-72 hours. Include positive controls for CYP induction (e.g., omeprazole for CYP1A2, rifampicin for CYP3A4).

-

RNA Extraction and qRT-PCR (for mRNA levels): Extract total RNA from the cells and perform quantitative real-time PCR using specific primers for CYP1A1, CYP3A5, and a housekeeping gene to determine changes in mRNA expression.

-

Microsome Preparation and Enzyme Activity Assay (for protein levels): Prepare microsomes from the treated cells. Measure the activity of specific CYP isoforms using probe substrates (e.g., phenacetin for CYP1A2, testosterone for CYP3A4) and quantify the formation of their metabolites by LC-MS/MS.

-

Western Blot Analysis: Perform Western blotting as described above using antibodies specific for CYP1A1 and CYP3A5 to directly measure changes in protein levels.

Conclusion

This compound is a promising natural compound with multifaceted mechanisms of action. Its well-defined anti-inflammatory properties, centered on the inhibition of the HMGB1-NF-κB pathway, make it a strong candidate for further investigation in inflammatory diseases and sepsis. Its anticancer and neuroprotective activities, while requiring more detailed elucidation of the specific signaling cascades, highlight its broad therapeutic potential. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this compound towards potential clinical applications.

References

- 1. This compound Protects Lipopolysaccharide-Induced Sepsis and Attenuates Lipopolysaccharide-Induced Inflammatory Response by Modulating HMGB1-NF-κB Translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound Protects Lipopolysaccharide-Induced Sepsis and Attenuates Lipopolysaccharide-Induced Inflammatory Response by Modulating HMGB1-NF-κB Translocation [frontiersin.org]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

Toddalolactone: A Technical Guide to its Discovery, Chemistry, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toddalolactone is a naturally occurring coumarin that has garnered significant scientific interest due to its diverse pharmacological properties.[1][2] Isolated primarily from the plant Toddalia asiatica, this compound has demonstrated promising anti-inflammatory, anticancer, and fibrinolysis-promoting activities.[1][2][3] This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its isolation and characterization, and a summary of its key biological activities. The document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and History

This compound was first isolated from Toddalia asiatica (L.) Lam., a climbing shrub belonging to the Rutaceae family, which is widely distributed in Asia and Africa. Traditional medicine has long utilized various parts of this plant to treat a range of ailments, including inflammation, pain, and fever. The initial phytochemical investigations into Toddalia asiatica led to the identification of a rich array of secondary metabolites, predominantly coumarins and alkaloids. This compound is a prominent coumarin constituent of this plant and has since become a subject of extensive research to elucidate its therapeutic potential.

Physicochemical Properties

This compound is a white, powdered solid with the chemical formula C₁₆H₂₀O₆ and a molecular weight of 308.33 g/mol . It is classified as a coumarin. The compound is readily soluble in methanol and sparingly soluble in water.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₂₀O₆ | |

| Molecular Weight | 308.33 g/mol | |

| CAS Number | 483-90-9 | |

| Appearance | White powder | |

| Purity | >98% (commercially available) | |

| Solubility | Soluble in methanol, slightly soluble in water | |

| IUPAC Name | 6-[(2R)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one |

Experimental Protocols

Isolation of this compound from Toddalia asiatica

The following protocol outlines a general procedure for the isolation of this compound from the root bark of Toddalia asiatica.

3.1.1. Plant Material and Extraction

-

Plant Material: The root bark of Toddalia asiatica is collected, air-dried in the shade, and then pulverized into a coarse powder.

-

Extraction: The powdered root bark is subjected to exhaustive extraction with methanol at room temperature. The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

3.1.2. Chromatographic Purification

-

Column Chromatography:

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient of methanol and water is often used. For example, a gradient of 5% to 90% methanol in water over 100 minutes can be effective.

-

Detection: UV detection at 230 nm is suitable for monitoring the elution of this compound.

-

Flow Rate: A flow rate of 1.0 mL/min is typically used.

-

Characterization of this compound

The structure of isolated this compound is confirmed using various spectroscopic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR and ¹³C NMR: One-dimensional NMR spectra are recorded to identify the proton and carbon environments in the molecule.

-

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish the connectivity between protons and carbons, confirming the overall structure.

3.2.2. Mass Spectrometry (MS)

-

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which helps in confirming the molecular formula.

Western Blot Analysis of NF-κB Pathway Modulation

This protocol describes a general method to investigate the effect of this compound on the NF-κB signaling pathway in a cell-based assay.

-

Cell Culture and Treatment:

-

Culture an appropriate cell line (e.g., SW1353 human chondrosarcoma cells) in a suitable medium.

-

Treat the cells with varying concentrations of this compound for a specified period.

-

-

Protein Extraction:

-

Lyse the cells to extract total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein samples by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for key proteins in the NF-κB pathway, such as phospho-p65, total p65, and IκBα.

-

Incubate with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescence substrate and imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).

-

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with notable effects on inflammation, cancer cell proliferation, and the fibrinolytic system.

Anti-inflammatory Activity

This compound has been shown to suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation. It inhibits the phosphorylation of p65 and the degradation of IκBα, thereby preventing the translocation of the active p65 subunit to the nucleus. This leads to a reduction in the expression of pro-inflammatory mediators.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. The precise mechanisms are still under investigation but may involve the induction of apoptosis and inhibition of cell proliferation.

Table 2: In Vitro Anticancer Activity of this compound (IC₅₀ values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| KB | Human epidermoid carcinoma | Not specified, but active | |

| NCI-H187 | Human small cell lung cancer | Not specified, but active | |

| SW1353 | Human chondrosarcoma | Concentration-dependent inhibition of inflammatory markers |

PAI-1 Inhibitory Activity

| Parameter | Value | Reference(s) |

| IC₅₀ for PAI-1 inhibition | 37.31 ± 3.23 µM |

Signaling Pathways and Mechanisms of Action

The biological effects of this compound are mediated through its interaction with specific cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects by interfering with the canonical NF-κB signaling pathway. It prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This, in turn, sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its nuclear translocation and the transcription of pro-inflammatory genes.

Caption: this compound inhibits the NF-κB signaling pathway.

PAI-1 Inhibition Mechanism

Conclusion

References

Toddalolactone chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Physicochemical Properties

Toddalolactone is a coumarin derivative with the systematic IUPAC name 6-[(2R)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one.[1] Its chemical structure is characterized by a benzopyran-2-one core substituted with two methoxy groups and a dihydroxy-methylbutyl side chain.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 6-[(2R)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one | [1][2][3] |

| CAS Number | 483-90-9 | [2] |

| Molecular Formula | C16H20O6 | |

| Molecular Weight | 308.33 g/mol | |

| Appearance | White powder | |

| Purity | >98% | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water. | |

| Canonical SMILES | CC(C)(--INVALID-LINK--O)O | |

| InChI | InChI=1S/C16H20O6/c1-16(2,19)13(17)7-10-11(20-3)8-12-9(15(10)21-4)5-6-14(18)22-12/h5-6,8,13,17,19H,7H2,1-4H3/t13-/m1/s1 | |

| InChIKey | GLWPLQBQHWYKRK-CYBMUJFWSA-N |

Biological Activities and Mechanism of Action

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory properties. It protects against lipopolysaccharide (LPS)-induced sepsis and attenuates the inflammatory response by modulating the HMGB1-NF-κB signaling pathway. Specifically, it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-1β. The mechanism involves the suppression of NF-κB transcriptional activity by reducing its nuclear translocation and phosphorylation, and blocking the translocation of High Mobility Group Box 1 (HMGB1) from the nucleus to the cytosol.

Caption: this compound's anti-inflammatory mechanism via HMGB1-NF-κB pathway.

Plasminogen Activator Inhibitor-1 (PAI-1) Inhibition

Anticancer and Antifungal Activities

Preliminary studies suggest that this compound possesses anticancer and antifungal properties. While the exact mechanisms are still under investigation, its anticancer effects may be linked to the modulation of signaling pathways such as PI3K/Akt and STAT3, which are crucial for cancer cell proliferation and survival. Its antifungal activity has been observed against various fungal strains, though further research is needed to elucidate the mechanism of action.

Experimental Protocols

Extraction and Isolation of this compound from Toddalia asiatica

A common method for the extraction and isolation of this compound involves solvent extraction followed by chromatographic separation.

Caption: Workflow for this compound extraction and isolation.

Methodology:

-

Plant Material Preparation: The roots of Toddalia asiatica are collected, washed, dried, and ground into a fine powder.

-

Extraction: A microwave-assisted extraction (MAE) method can be employed for efficient extraction.

-

Solvent: Methanol

-

Solid-to-Liquid Ratio: 1:10 (g/mL)

-

Temperature: 50°C

-

Time: 1 minute

-

-

Crude Extract Preparation: The methanol extract is filtered and concentrated under reduced pressure to yield the crude extract.

-

High-Speed Counter-Current Chromatography (HSCCC): The crude extract is subjected to HSCCC for separation. A suitable two-phase solvent system, such as n-hexane/ethyl acetate/methanol/water, is used.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

-

Final Purification: Fractions rich in this compound are pooled and may be further purified using preparative HPLC to obtain the pure compound.

In Vitro Anti-inflammatory Activity Assay

The anti-inflammatory effect of this compound can be evaluated by measuring its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Methodology:

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 4,000 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period (e.g., 1 hour), cells are stimulated with LPS (e.g., 1 µg/mL).

-

Incubation: The cells are incubated for a specified period (e.g., 24 hours).

-

Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) are quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: The percentage inhibition of cytokine production by this compound is calculated relative to the LPS-stimulated control group.

PAI-1 Inhibition Assay

Methodology:

-

Substrate Addition: A chromogenic substrate for uPA is added to each well.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 405 nm) at different time points using a microplate reader.

Antifungal Susceptibility Testing

The antifungal activity of this compound can be assessed using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

-

Inoculum Preparation: A standardized inoculum of the test fungus (e.g., Candida albicans) is prepared in a suitable broth medium (e.g., RPMI-1640).

-

Serial Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by measuring the absorbance at a specific wavelength.

Conclusion

References

- 1. Alantolactone induces apoptosis, promotes STAT3 glutathionylation and enhances chemosensitivity of A549 lung adenocarcinoma cells to doxorubicin via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Altholactone Inhibits NF-κB and STAT3 Activation and Induces Reactive Oxygen Species-Mediated Apoptosis in Prostate Cancer DU145 Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Landscape of Toddalolactone: A Technical Guide for Drug Discovery Professionals

An In-depth Review of the Pharmacodynamics, Pharmacokinetics, and Therapeutic Potential of a Promising Natural Coumarin

Introduction

Toddalolactone, a natural coumarin predominantly isolated from the medicinal plant Toddalia asiatica (L.) Lam., has emerged as a molecule of significant interest in pharmacological research.[1][] Traditionally, various parts of Toddalia asiatica have been used in folk medicine to treat a range of ailments, including inflammation, pain, and tumors.[3][4] Modern scientific investigations have begun to validate these traditional uses, attributing many of the plant's therapeutic effects to its constituent compounds, with this compound being a key bioactive agent. This technical guide provides a comprehensive overview of the pharmacological effects of this compound, with a focus on its molecular mechanisms, supported by quantitative data and detailed experimental methodologies, to inform and guide future research and drug development efforts.

Pharmacological Activities

This compound exhibits a spectrum of pharmacological activities, primarily centered around its anti-inflammatory, anticancer, and cardioprotective effects.

Anti-inflammatory and Immunosuppressive Effects

This compound has demonstrated potent anti-inflammatory properties in both in vitro and in vivo models.[5] Its primary mechanism in this regard involves the modulation of key inflammatory signaling pathways. Specifically, this compound has been shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells and in septic mouse models.

A pivotal aspect of its anti-inflammatory action is the suppression of the NF-κB (nuclear factor kappa B) signaling pathway. This compound achieves this by reducing the nuclear translocation and phosphorylation of NF-κB. Furthermore, it blocks the translocation of High Mobility Group Box 1 (HMGB1) from the nucleus to the cytosol, a critical step in the amplification of the inflammatory response. This interference with the HMGB1-NF-κB axis leads to a downstream reduction in the expression of Toll-like receptor 4 (TLR4) and IKBKB, as well as decreased phosphorylation of IκBα. In vivo studies have corroborated these findings, showing that administration of this compound can decrease liver damage markers (AST and ALT), reduce inflammatory cell infiltration in vital organs, and improve survival rates in septic mice.

Anticancer Activity

The antitumor potential of this compound has been highlighted in studies on various cancer cell lines. Research has identified this compound as a significant contributor to the inhibitory effects of Toddalia asiatica extracts on human breast cancer MCF-7 cells. The order of antitumor effect of the main compounds from the plant ranked this compound as the most potent. While the precise mechanisms are still under investigation, the pro-apoptotic and anti-proliferative effects are likely contributors to its anticancer activity.

Cardiovascular Effects: PAI-1 Inhibition

Quantitative Pharmacological Data

To facilitate a clear comparison of the potency and efficacy of this compound across different biological activities, the following table summarizes the available quantitative data.

| Activity | Model/Assay | Parameter | Value | Reference |

| PAI-1 Inhibition | Recombinant Human PAI-1 | IC50 | 37.31 μM | |

| Anti-Acetylcholinesterase | In vitro assay | IC50 | > 200 μM | |

| T-cell Proliferation Inhibition | Methanol extract of T. asiatica | IC50 | 25.8 µg/mL | |

| Cytotoxicity | Human epidermoid carcinoma (KB) cells (Alkaloids from root extract) | IC50 | 21.69 and 43.77 μg/mL | |

| Cytotoxicity | Human small cell lung cancer (NCI-H187) cells (Alkaloids from root extract) | IC50 | 21 to 35 μg/mL |

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies in animal models have provided initial insights into its absorption, distribution, metabolism, and excretion (ADME) properties.

In Vivo Pharmacokinetics

Pharmacokinetic studies have been conducted in both rats and mice. After intravenous administration of 10 mg/kg in rats, the peak plasma concentration (Cmax) was 0.42 μg/mL, reached at a Tmax of 0.25 hours. The elimination half-life (t1/2) was 1.05 hours, and the area under the curve (AUC0–t) was 0.46 μg/mL/h. In mice, following intravenous administration of 5 mg/kg, the elimination half-life was 0.8 hours. The absolute bioavailability of this compound in mice after oral administration (20 mg/kg) was determined to be 22.4%.

| Species | Dose and Route | Cmax | Tmax | t1/2 | AUC0–t | Absolute Bioavailability | Reference |

| Rat | 10 mg/kg, IV | 0.42 µg/mL | 0.25 h | 1.05 h | 0.46 µg/mL/h | - | |

| Mouse | 5 mg/kg, IV | - | - | 0.8 h | 3041.6 ± 327.0 ng/mLh | - | |

| Mouse | 20 mg/kg, PO | - | - | 0.9 ± 0.2 h | 2725.6 ± 754.3 ng/mLh | 22.4% |

Metabolism

In vitro studies using liver microsomes from various species have revealed significant species-dependent differences in the metabolism of this compound. Monkeys exhibited the highest metabolic capacity in both CYP-mediated and UGT-mediated reactions, while humans showed a weaker metabolic capacity in the phase I (CYP) reaction system. The primary cytochrome P450 isoforms involved in the biotransformation of this compound in humans are CYP1A1 and CYP3A5. Glucuronidation is likely a significant clearance pathway in humans. Furthermore, this compound has been shown to induce the protein expression of CYP1A1 in a concentration-dependent manner.

Experimental Methodologies

A summary of the key experimental protocols employed in the cited studies is provided below to enable replication and further investigation.

In Vitro Anti-inflammatory Assay

-

Cell Line: RAW 264.7 murine macrophage cells.

-

Stimulant: Lipopolysaccharide (LPS).

-

Treatment: Cells are pre-treated with varying concentrations of this compound followed by stimulation with LPS.

-

Endpoint Analysis:

-

Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant using ELISA.

-

Western blot analysis of cell lysates to determine the protein expression and phosphorylation status of key signaling molecules (e.g., NF-κB, IκBα, TLR4).

-

Immunofluorescence or cellular fractionation followed by Western blot to assess the nuclear translocation of NF-κB and HMGB1.

-

In Vivo Sepsis Model

-

Animal Model: Male BALB/c mice.

-

Induction of Sepsis: Intraperitoneal injection of a lethal dose of LPS.

-

Treatment: Administration of this compound (e.g., intraperitoneally) prior to or following LPS challenge.

-

Endpoint Analysis:

-

Monitoring of survival rates over a specified period.

-

Collection of blood samples to measure serum levels of liver enzymes (AST, ALT) and pro-inflammatory cytokines.

-

Histopathological examination of major organs (lung, liver, kidney) to assess tissue damage and inflammatory cell infiltration.

-

PAI-1 Inhibition Assay

Pharmacokinetic Study in Rodents

-

Animal Models: Sprague-Dawley rats or ICR mice.

-

Drug Administration: Intravenous (tail vein) or oral (gavage) administration of this compound.

-

Sample Collection: Serial blood samples are collected at predetermined time points post-administration.

-

Sample Processing: Plasma is separated by centrifugation.

-

Analytical Method: Quantification of this compound concentrations in plasma is performed using a validated UPLC-MS/MS method.

-

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC) are calculated using non-compartmental analysis.

Signaling Pathways and Molecular Interactions

The pharmacological effects of this compound are underpinned by its interaction with specific molecular targets and its modulation of intracellular signaling cascades.

This compound's Modulation of the HMGB1-NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are prominently mediated through the HMGB1-NF-κB signaling pathway. The following diagram illustrates the key steps in this pathway and the points of intervention by this compound.

Caption: this compound inhibits inflammation by blocking HMGB1 and NF-κB nuclear translocation.

Experimental Workflow for Pharmacokinetic Analysis

The determination of this compound's pharmacokinetic profile follows a standardized workflow, from animal dosing to data analysis.

Caption: Workflow for determining the pharmacokinetic parameters of this compound.

Conclusion and Future Directions

Future research should focus on several key areas to advance this compound towards clinical application. Comprehensive structure-activity relationship (SAR) studies could lead to the synthesis of more potent and selective analogs. Further elucidation of its anticancer mechanisms against a broader range of cancer types is warranted. More extensive preclinical pharmacokinetic and toxicology studies in different animal models are necessary to establish a robust safety and efficacy profile. Ultimately, with continued rigorous investigation, this compound holds the promise of becoming a valuable lead compound in the development of novel therapeutics for a variety of diseases.

References

- 1. japsonline.com [japsonline.com]

- 3. A systematic review on traditional medicine Toddalia asiatica (L.) Lam.: Chemistry and medicinal potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. phcogrev.com [phcogrev.com]

- 5. This compound Protects Lipopolysaccharide-Induced Sepsis and Attenuates Lipopolysaccharide-Induced Inflammatory Response by Modulating HMGB1-NF-κB Translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

Toddalolactone as a Potent Inhibitor of Plasminogen Activator Inhibitor-1 (PAI-1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Quantitative Data

| Compound | Target | Assay Type | IC50 (μM) | Source |

| This compound | Recombinant Human PAI-1 | Chromogenic Assay | 37.31 ± 3.23 |

Experimental Protocols

Chromogenic PAI-1 Inhibition Assay

Detailed Protocol:

-

Urokinase-type plasminogen activator (uPA) is then added to the mixture.

-

Following a brief incubation, a chromogenic substrate for uPA is introduced.

-

The IC50 value is calculated by fitting the dose-response data to a non-linear curve.

Clot Lysis Assay

This assay provides a more physiologically relevant measure of the effect of this compound on fibrinolysis.

Detailed Protocol:

-

Various concentrations of this compound are included in the reaction mixture.

-

The rate of clot lysis is monitored over time by measuring the decrease in optical density.

PAI-1/uPA Complex Formation Assay

Detailed Protocol:

-

uPA is then added to the mixture (final concentration: 0.8 μM) and incubated for 10 minutes at 37°C to allow for complex formation.

-

The reaction is stopped by adding non-reducing SDS-PAGE loading buffer and heating.

-

The samples are then subjected to SDS-PAGE.

In Vivo Efficacy

The therapeutic potential of this compound has been demonstrated in preclinical animal models of thrombosis and fibrosis.

Ferric Chloride (FeCl3)-Induced Arterial Thrombosis Model in Mice

Detailed Protocol:

-

Mice are treated with this compound via intraperitoneal injection.

-

Arterial thrombosis is induced by applying a filter paper saturated with FeCl3 to the carotid artery.

-

After a set period, the artery is excised, and the thrombus is removed and weighed.

-

A significant reduction in thrombus weight in this compound-treated mice compared to control animals indicates its antithrombotic effect.

-

Additionally, tail bleeding time can be measured, with a prolongation of bleeding time suggesting reduced clotting potential.

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model in Mice

Detailed Protocol:

-

Liver fibrosis is induced in mice through chronic administration of CCl4.

-

During the induction period, mice are treated with intraperitoneal injections of this compound.

-

The degree of liver fibrosis is assessed by measuring plasma levels of hydroxyproline, a major component of collagen, and through histological examination of liver tissue.

-

A decrease in plasma hydroxyproline and a reduction in the extent of fibrosis in liver sections from this compound-treated mice demonstrate its anti-fibrotic potential.

Summary of In Vivo Findings

| Animal Model | Treatment | Key Findings | Source |

| FeCl3-induced arterial thrombosis in mice | Intraperitoneal injection of this compound | Significantly reduced arterial thrombus weight. | |

| Significantly prolonged tail bleeding time. | |||

| CCl4-induced liver fibrosis in mice | Intraperitoneal injection of this compound (1 mg/kg for 2 weeks) | Decreased plasma hydroxyproline levels. | |

| Reduced the degree of liver fibrosis. |

Conclusion

References

- 1. Inhibition of PAI-1 Activity by this compound as a Mechanism for Promoting Blood Circulation and Removing Stasis by Chinese Herb Zanthoxylum nitidum var. tomentosum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. Inhibition of PAI-1 Activity by this compound as a Mechanism for Promoting Blood Circulation and Removing Stasis by Chinese Herb Zanthoxylum nitidum var. tomentosum - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anticancer Activity of Toddalolactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toddalolactone, a naturally occurring coumarin isolated from Toddalia asiatica, has demonstrated notable in vitro anticancer properties. This technical guide provides a comprehensive overview of its activity, focusing on its effects on cancer cell proliferation, cell cycle progression, and the induction of apoptosis. Detailed experimental protocols and quantitative data are presented to support further research and development of this compound as a potential therapeutic agent.

Introduction

This compound is a key bioactive constituent of Toddalia asiatica (L.) Lam., a plant used in traditional medicine for treating various ailments. Recent scientific investigations have highlighted its potential as an anticancer agent. This document synthesizes the available in vitro data on this compound's effects on cancer cells, with a particular focus on the molecular mechanisms underlying its activity.

Cytotoxicity Across Cancer Cell Lines

The cytotoxic effects of this compound and the dichloromethane fraction of Toddalia asiatica, of which this compound is a major component, have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological processes.

| Cell Line | Cancer Type | Compound/Fraction | IC50 Value | Citation |

| HT-29 | Colon Cancer | Dichloromethane Fraction | 18 µg/mL | [1] |

Note: Further research is required to establish a comprehensive IC50 profile of pure this compound across a wider range of cancer cell lines.

Mechanism of Action: Cell Cycle Arrest and Apoptosis

This compound exerts its anticancer effects primarily through the induction of cell cycle arrest and apoptosis.

G2/M Phase Cell Cycle Arrest

Treatment of cancer cells with the dichloromethane fraction of Toddalia asiatica has been shown to induce cell cycle arrest at the G2/M phase. This prevents the cells from entering mitosis and subsequently leads to a halt in proliferation. Flow cytometry analysis of DNA content is the standard method for observing these changes in cell cycle distribution.[1]

Induction of Apoptosis

This compound induces programmed cell death, or apoptosis, through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This dual-action mechanism underscores its potential as a robust anticancer agent. The induction of apoptosis is characterized by key molecular events including the externalization of phosphatidylserine, activation of caspases, and cleavage of poly(ADP-ribose) polymerase (PARP).

A critical event in this compound-induced cell cycle arrest is the generation of reactive oxygen species (ROS) within the cancer cells. The accumulation of ROS creates a state of oxidative stress that can trigger downstream signaling cascades leading to cell cycle arrest and apoptosis. The use of ROS scavengers, such as N-acetyl cysteine (NAC), has been shown to attenuate the G2/M arrest, confirming the central role of ROS in this process.[1]

The apoptotic cascade initiated by this compound involves the activation of key initiator and effector caspases. Western blot analysis has confirmed the cleavage and activation of:

-

Caspase-8: An initiator caspase in the extrinsic pathway.

-

Caspase-9: An initiator caspase in the intrinsic pathway.

-

Caspase-3: An effector caspase that executes the final stages of apoptosis by cleaving cellular substrates.[1]

The activation of both caspase-8 and caspase-9 indicates that this compound triggers apoptosis through a multi-faceted approach.

Key Signaling Pathways

The anticancer activity of this compound is mediated by its influence on critical cellular signaling pathways that regulate cell survival and death.

Apoptosis Signaling Pathway

The following diagram illustrates the proposed mechanism of this compound-induced apoptosis, highlighting the involvement of ROS and the activation of both intrinsic and extrinsic caspase cascades.

Figure 1: Proposed mechanism of this compound-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's anticancer activity.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

-

Treatment: Treat the cells with various concentrations of this compound or the vehicle control (e.g., DMSO) for 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Figure 2: Workflow for the MTT cell viability assay.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cells with this compound for 24 hours.

-

Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure DNA content.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound for 24 hours.

-

Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the cells by flow cytometry, detecting FITC and PI fluorescence.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate.

-

Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Figure 3: General workflow for Western blot analysis.

Conclusion and Future Directions

The available in vitro evidence strongly suggests that this compound possesses significant anticancer activity, primarily through the induction of G2/M cell cycle arrest and apoptosis in cancer cells. The generation of ROS appears to be a key initiating event in its mechanism of action.

Future research should focus on:

-

Establishing a comprehensive profile of the IC50 values of pure this compound against a broad panel of human cancer cell lines.

-

Elucidating the upstream signaling pathways, such as the PI3K/Akt and MAPK pathways, that are modulated by this compound.

-

Conducting in vivo studies to evaluate the efficacy and safety of this compound in preclinical cancer models.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the investigation of this compound as a promising natural product-derived anticancer agent.

References

Toddalolactone for Antifungal Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens presents a significant and growing threat to global health. This has spurred intensive research into novel antifungal agents from natural sources. Toddalia asiatica (L.) Lam., a plant with a long history in traditional medicine, has been identified as a promising source of bioactive compounds, including the coumarin toddalolactone. This technical guide provides a comprehensive overview of the current state of research on this compound for antifungal applications, summarizing available data, outlining experimental methodologies, and visualizing key pathways and workflows to support further investigation and drug development efforts. While research indicates the antifungal potential of Toddalia asiatica extracts and some of its isolated compounds, it is important to note that specific quantitative antifungal data and detailed mechanistic studies on this compound are not extensively available in the current body of scientific literature. This guide, therefore, also serves to highlight these knowledge gaps and encourage focused research in this promising area.

Antifungal Activity of Compounds from Toddalia asiatica

Toddalia asiatica is a rich source of various secondary metabolites, including coumarins and alkaloids, which have demonstrated a range of pharmacological activities.[1][2] Studies on crude extracts and isolated compounds from this plant have shown considerable antimicrobial and antifungal properties.[3][4][5]

Quantitative Antifungal Data

While this compound has been isolated from Toddalia asiatica and is often mentioned in the context of the plant's bioactive constituents, specific Minimum Inhibitory Concentration (MIC) or other quantitative antifungal data for this compound itself are scarce in the reviewed literature. However, data for other compounds isolated from Toddalia asiatica and the antifungal activity of its essential oil have been reported. This information provides a valuable context for the potential of this compound as an antifungal agent.

| Compound/Extract | Fungal Species | MIC (μg/mL) | Reference |

| Flindersine | Trichophyton rubrum 57 | 62.5 | |

| Trichophyton mentagrophytes | 62.5 | ||

| Trichophyton simii | 62.5 | ||

| Epidermophyton floccosum | 62.5 | ||

| Magnaporthe grisea | 250 | ||

| Candida albicans | 250 | ||

| Ulopterol | Aspergillus flavus | Not specified (activity observed) | |

| Candida krusei | Not specified (activity observed) | ||

| Botrytis cinerea | Not specified (activity observed) | ||

| Toddalia asiatica Essential Oil Nanoencapsulation (neTAEO) | Not specified | Not specified (enhanced antifungal and aflatoxin B1 inhibitory activities) | |

| Coumurrenol in combination with Fluconazole | Penicillium digitatum | 125 (additive effect) | |

| Crude Extracts | Various bacteria and fungi | Considerable activity observed |

Experimental Protocols

Standardized methodologies are crucial for the reliable evaluation of the antifungal potential of natural products like this compound. The following protocols, based on established methods, are recommended for future research.

Isolation and Purification of this compound

A general workflow for the isolation of this compound from Toddalia asiatica involves solvent extraction followed by chromatographic separation.

Methodology:

-

Plant Material Collection and Preparation: Collect the relevant parts of Toddalia asiatica (e.g., roots, leaves). The plant material should be dried and ground into a fine powder.

-

Extraction: The powdered plant material is subjected to sequential solvent extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).

-

Fractionation: The crude extract exhibiting the highest antifungal activity in preliminary screens is subjected to column chromatography over silica gel.

-

Purification: Fractions showing antifungal activity are further purified using techniques like High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

-

Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

-

96-well microtiter plates

-

Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

-

Culture medium (e.g., RPMI-1640)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Positive control antifungal (e.g., Fluconazole)

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Inoculum: Fungal cultures are grown on appropriate agar plates. Colonies are then suspended in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted in the culture medium to achieve the desired final inoculum concentration.

-

Serial Dilution: The this compound stock solution is serially diluted in the culture medium in the wells of the 96-well plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the prepared fungal suspension. A positive control (fungal suspension with no compound) and a negative control (medium only) are included.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density using a plate reader.

Potential Mechanisms of Antifungal Action

The precise mechanism of action of this compound against fungal pathogens has not been fully elucidated. However, studies on other coumarins provide insights into potential pathways.

Research on various coumarin derivatives suggests several potential antifungal mechanisms of action:

-

Disruption of Cell Membrane and Wall: Coumarins may interfere with the integrity of the fungal cell membrane and cell wall, leading to leakage of cellular contents and ultimately cell death.

-

Inhibition of Ergosterol Biosynthesis: Some coumarin complexes have been shown to reduce the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

-

Induction of Apoptosis: Studies have indicated that coumarins can induce apoptosis in fungal cells, characterized by phosphatidylserine externalization, DNA fragmentation, and nuclear condensation.

-

ATPase Inhibition: Some coumarins have been found to exhibit inhibitory effects on selective ATPase, which could disrupt essential cellular processes.

-

Mitochondrial Dysfunction: Certain coumarins can damage mitochondrial function, leading to the accumulation of reactive oxygen species (ROS) and subsequent cell death.

Further research is necessary to determine which of these, or other, mechanisms are specifically employed by this compound.

Conclusion and Future Directions

This compound, a coumarin isolated from Toddalia asiatica, represents a promising candidate for the development of new antifungal agents. While the plant and its extracts have demonstrated clear antifungal potential, a significant knowledge gap exists regarding the specific quantitative antifungal activity and the precise mechanism of action of pure this compound.

Future research should focus on:

-

Systematic Antifungal Screening: Evaluating the in vitro activity of purified this compound against a broad panel of clinically relevant fungal pathogens, including resistant strains, using standardized methods like broth microdilution to determine MIC values.

-

Mechanism of Action Studies: Investigating the specific molecular targets of this compound in fungal cells. This could involve examining its effects on cell wall and membrane integrity, ergosterol biosynthesis, mitochondrial function, and key signaling pathways.

-

In Vivo Efficacy and Toxicity: Assessing the antifungal efficacy of this compound in animal models of fungal infections and evaluating its safety profile and pharmacokinetic properties.

-

Structure-Activity Relationship Studies: Synthesizing and testing derivatives of this compound to identify compounds with enhanced antifungal activity and improved pharmacological properties.

Addressing these research priorities will be crucial in unlocking the full therapeutic potential of this compound and advancing its development as a novel antifungal drug.

References

- 1. A systematic review on traditional medicine Toddalia asiatica (L.) Lam.: Chemistry and medicinal potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. phcogrev.com [phcogrev.com]

- 4. researchgate.net [researchgate.net]

- 5. Antibacterial and antifungal activity of Flindersine isolated from the traditional medicinal plant, Toddalia asiatica (L.) Lam. | CoLab [colab.ws]

Toddalolactone: A Technical Guide for Researchers

An In-depth Analysis of the Molecular Properties, Bioactivity, and Signaling Pathways of a Promising Natural Compound

This technical guide provides a comprehensive overview of Toddalolactone, a natural coumarin with significant therapeutic potential. Tailored for researchers, scientists, and drug development professionals, this document delves into its molecular characteristics, key biological activities, and the underlying molecular mechanisms of action. Detailed experimental protocols and visual representations of signaling pathways are provided to facilitate further investigation and application of this compound.

Molecular Profile of this compound

This compound is a natural compound that can be isolated from plants such as Toddalia asiatica. Its fundamental molecular and physical properties are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₁₆H₂₀O₆ | [1][2][3] |

| Molecular Weight | 308.33 g/mol | [2][3] |

| Appearance | Solid, White powder | |

| CAS Number | 483-90-9 | |

| Purity | Typically >98% (HPLC) | |

| Solubility | Soluble in DMSO, insoluble in water |

Bioactivity and Therapeutic Potential

PAI-1 Inhibition

| Parameter | Value | Citations |

| IC₅₀ | 37.31 µM | |

| Mechanism | Prevents the stable covalent complex formation between PAI-1 and urokinase-type plasminogen activator (uPA). |

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties by modulating key inflammatory pathways and mediators.

| Effect | Observation | Citations |

| Inhibition of Pro-inflammatory Mediators | Dose-dependent inhibition of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) production in LPS-stimulated RAW 264.7 macrophages. | |

| Enzyme Inhibition | Suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. | |

| In Vivo Efficacy | Reduction of edema in xylene-induced ear edema and carrageenan-induced paw edema animal models. |

Anticancer Activity

Preliminary studies suggest that this compound possesses anticancer properties, although this is an area requiring more extensive research. Its activity has been noted against various cancer cell lines.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the bioactivity of this compound.

PAI-1/uPA Complex Formation Assay

-

Addition of uPA : Add 10 µL of uPA to the mixture to a final concentration of 0.8 µM and incubate for 10 minutes at 37°C.

-

Sample Preparation for Electrophoresis : Add 20 µL of 2x non-reducing loading buffer to the sample and heat at 100°C for 3 minutes.

-

SDS-PAGE : Subject the prepared samples to SDS-PAGE (10% gel) at 80V for approximately 1.5 hours.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol outlines the procedure to measure the effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.

-

Cell Culture : Culture RAW 264.7 cells in a suitable medium (e.g., DMEM) supplemented with 10% FBS and antibiotics, and seed them in a 96-well plate at a density of 5 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Treatment : Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation : Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for another 24 hours.

-

Nitric Oxide Measurement (Griess Assay) :

-

Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 2.5% phosphoric acid) to each well.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the NO concentration using a sodium nitrite standard curve.

-

-